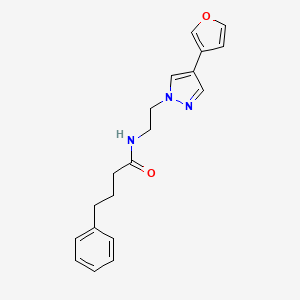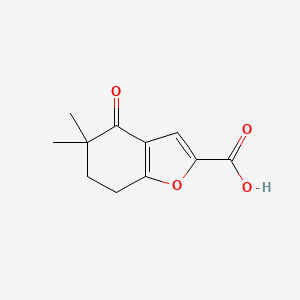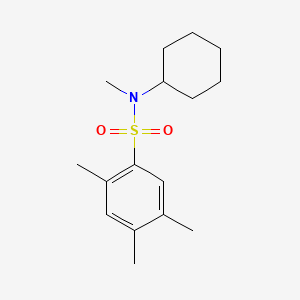
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic molecule that appears to be derived from indole chemistry. Indoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The structure of the compound suggests that it contains multiple substituents on the indole core, including a 4-methoxyphenyl group, a phenyl group, and a phenylsulfanyl group, which could potentially contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related indole derivatives has been demonstrated through nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis, utilizing strategic electrophilic and nucleophilic components to construct the complex indole framework.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, has been characterized by crystallography. The dihedral angle between the indole and the 4-methoxyphenyl ring systems in this compound is reported to be 70.18°, indicating a significant degree of spatial separation between these two moieties . This information provides insight into the potential three-dimensional conformation of the compound , which may exhibit similar structural characteristics due to the presence of the 4-methoxyphenyl group.
Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. The compound 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, for example, has been utilized as a synthon for the synthesis of various heterocycles, demonstrating the reactivity of indole-based compounds with masked or unmasked aldehyde functionality . This suggests that the aldehyde group in the compound of interest could be reactive and serve as a key functional group for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound would exhibit properties typical of aromatic systems, such as stability and potential for π-π interactions. The presence of the methoxy, phenyl, and phenylsulfanyl substituents would influence the compound's solubility, boiling and melting points, and reactivity. The crystal packing of related compounds is stabilized by van der Waals forces, which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution and Synthetic Applications
Indole derivatives, like the requested compound, have been demonstrated to be versatile electrophiles in nucleophilic substitution reactions, producing a variety of substituted indoles. Research by Yamada et al. (2009) on 1-methoxy-6-nitroindole-3-carbaldehyde, for example, showcases the compound's ability to react regioselectively at the 2-position with different nucleophiles, leading to the synthesis of 2,3,6-trisubstituted indoles. This indicates the potential for the requested compound to serve as a building block in synthetic organic chemistry, particularly in the construction of novel indole derivatives with various substitutions, which could be of interest in the development of new materials or bioactive molecules (Yamada, F. Yamada, Shiraishi, Tomioka, & Somei, 2009).
Fused Heterocycle Synthesis
The synthesis of fused heterocycles is another area where related compounds have shown significant potential. For instance, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole precursors, emphasizing the versatility of indole chemistry in creating complex heterocyclic structures. This suggests that the requested compound, with its indole core and functional groups, could be a candidate for developing new heterocyclic compounds with possible applications in pharmaceuticals and organic electronics (Gribble, Jiang, & Liu, 2002).
Photophysical Properties and Material Science
Compounds containing indole and carbaldehyde functional groups have been explored for their photophysical properties. Deore, Dingore, and Jachak (2015) synthesized a novel synthon with an indole-based structure that exhibited significant photophysical properties when subjected to Friedlander condensation. This highlights the potential of the requested compound in material science, particularly in the development of organic photovoltaic cells or fluorescent markers, given its structural similarity to compounds known for their useful photophysical characteristics (Deore, Dingore, & Jachak, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-4-phenylsulfanyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2S/c1-31-23-15-13-22(14-16-23)29-26-17-12-21(19-30)28(32-24-10-6-3-7-11-24)25(26)18-27(29)20-8-4-2-5-9-20/h2-11,13-16,18-19H,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWNFDWJHOOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)



![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)



![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)